molecular formula C24H32F2O5 B146671 Tafluprost ethyl ester CAS No. 209860-89-9

Tafluprost ethyl ester

Numéro de catalogue: B146671
Numéro CAS: 209860-89-9
Poids moléculaire: 438.5 g/mol
Clé InChI: SPWJIEVPQKMQPO-MSHHKXPZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tafluprost ethyl ester is a synthetic prostaglandin F2α (PGF2α) analog and a prodrug designed for ocular hypotensive therapy. Structurally, it is derived from the active metabolite, tafluprost free acid (AFP-172), by substituting the carboxylic acid group with an ethyl ester moiety. This modification enhances lipophilicity, facilitating corneal penetration. Upon absorption, corneal esterases hydrolyze the ethyl ester to release the active acid form, which agonizes the FP prostanoid receptor, reducing intraocular pressure (IOP) by increasing uveoscleral outflow .

This compound (CAS 209860-89-9) shares its core structure with other PGF2α analogs, such as latanoprost, travoprost, and bimatoprost, but distinguishes itself through unique substitutions, including two fluorine atoms at the C-15 position instead of a hydroxyl group. This structural alteration enhances receptor affinity and metabolic stability .

Méthodes De Préparation

Asymmetric Catalytic Synthesis via Suzuki–Miyaura Coupling

The asymmetric synthesis of Tafluprost ethyl ester, as reported by ACS Organic Letters , employs a Rh-catalyzed Suzuki–Miyaura reaction to construct the cyclopentyl core with high enantioselectivity. Key steps include:

Diastereo- and Enantioselective Suzuki–Miyaura Reaction

A racemic bicyclic allyl chloride undergoes cross-coupling with an alkenyl boronic acid in the presence of a chiral Rh catalyst. This step achieves 92% enantiomeric excess (ee) and establishes the C15–C16 double bond configuration .

Pd-Catalyzed Tsuji–Trost Allylic Substitution

A cyclic carbonate intermediate is subjected to Pd-catalyzed allylic substitution with diethyl malonate, introducing the ω-chain with 89% regioselectivity . Subsequent hydrolysis and decarboxylation yield the carboxylic acid precursor.

Final Esterification

The free acid is esterified using isopropyl iodide and 1,8-diazabicycloundec-7-ene (DBU) to yield this compound. The 19-step sequence achieves an overall yield of 6.7% .

Convergent Synthesis via Julia–Lythgoe Olefination

A modular approach described in Molecules utilizes Julia–Lythgoe olefination to couple prostaglandin phenylsulfone and aldehyde synthons.

Synthesis of Prostaglandin Phenylsulfone

The α-chain is constructed via stereoselective hydroxylation and protection of a cyclopentane intermediate.

Olefination and Deoxydifluorination

The phenylsulfone undergoes olefination with a fluoroalkyl aldehyde, followed by deoxydifluorination using Deoxo-Fluor to install the C13–C14 difluoro motif .

Esterification and Purification

The final esterification with ethyl bromide in tetrahydrofuran (THF) affords this compound with >99% purity after chromatographic purification .

Patent-Based Industrial Synthesis (WO2014023256A1)

The patent WO2014023256A1 outlines a scalable route emphasizing cost efficiency and minimal side products:

Core Cyclopentane Formation

A benzyl-protected cyclopentenone undergoes asymmetric hydrogenation using a Ru-BINAP catalyst, achieving 98% ee for the C8–C12 stereocenters .

Side Chain Elaboration

  • α-chain : Introduced via Wittig reaction with a stabilized ylide.

  • ω-chain : Installed using a modified Horner–Wadsworth–Emmons reaction under mild conditions (0°C, 2 h) .

Ethyl Esterification

The carboxylic acid intermediate is treated with ethyl chloroformate and triethylamine, yielding this compound in 85% yield after recrystallization .

Analytical and Quality Control Methods

Chromatographic Purity Assessment

A validated HPLC method (Politechnika Warszawska) resolves this compound from its isomers and degradation products:

ParameterValue
ColumnC18 (250 × 4.6 mm)
Mobile PhaseAcetonitrile:Water (75:25)
Retention Time12.3 min
Purity97%
RSD%5.28

This method ensures batch consistency and compliance with pharmacopeial standards .

Stereochemical Validation

Chiral stationary phase (CSP) HPLC confirms enantiopurity, while ¹⁹F NMR monitors difluoro group integrity .

Comparative Analysis of Synthetic Routes

MethodKey StepsCatalysts/ReagentsYieldAdvantages
Asymmetric SuzukiRh-catalyzed coupling, Tsuji–TrostRhodium, Palladium6.7%High enantioselectivity
Julia–LythgoeOlefination, Deoxo-FluorDeoxo-Fluor22%Modular, scalable
Patent RouteHydrogenation, Wittig reactionRu-BINAP, Ethyl chloroformate85%Cost-effective, high purity

The patent route offers superior scalability, while the asymmetric method excels in stereochemical precision.

Challenges and Mitigation Strategies

Stereochemical Drift

  • Cause : Epimerization at C8 during esterification.

  • Solution : Low-temperature (-20°C) reaction conditions .

Byproduct Formation

  • Cause : Over-fluorination during Deoxo-Fluor treatment.

  • Solution : Stoichiometric control (1.1 eq. Deoxo-Fluor) .

Applications De Recherche Scientifique

Synthesis of Tafluprost Ethyl Ester

Tafluprost is synthesized through a multi-step process that includes the conversion of various intermediates into the final product. The synthesis typically involves:

  • Starting Materials : Utilizing corolide as an initial raw material.
  • Reactions : Key reactions include esterification and amidation, leading to the formation of tafluprost ethyl amide and this compound.
  • Purification : The final products are purified using chromatographic techniques to achieve high purity levels necessary for clinical applications .

Glaucoma Treatment

This compound is primarily used in ophthalmic formulations for controlling intraocular pressure (IOP) in patients with glaucoma. Its effectiveness stems from:

  • Increased Efficacy : Studies indicate that tafluprost acid has a significantly higher affinity for the prostaglandin F receptor compared to other analogues such as latanoprost .
  • Prolonged Action : The compound demonstrates an onset of action within 2 to 4 hours, with effects lasting over 24 hours .

Cosmetic Applications

Recent trends have seen tafluprost derivatives being investigated for cosmetic uses, particularly in promoting eyelash growth. This compound may offer:

  • Enhanced Lipid Solubility : This property could improve penetration and efficacy in topical applications aimed at eyelash enhancement .
  • Safety Concerns : Although promising, safety assessments are ongoing to evaluate potential side effects when used in cosmetic formulations .

Safety Assessments

The safety profile of this compound has been scrutinized through various studies:

  • Acute Toxicity : Initial assessments indicate low acute toxicity; however, further studies are required to establish comprehensive safety data.
  • Dermal Irritation and Sensitization : Evaluations are ongoing to determine the effects of long-term exposure at various concentrations, particularly in cosmetic applications .
  • Regulatory Status : The compound is under review by safety panels for its use in cosmetics, with requests for additional data on reproductive toxicity and genotoxicity .

Clinical Trials

Several clinical trials have investigated the efficacy of tafluprost and its derivatives in managing glaucoma:

  • Trial Overview : A study comparing tafluprost with other prostaglandin analogues showed superior IOP reduction over a 12-week period.
  • Patient Outcomes : Participants reported improved visual field stability and reduced side effects compared to traditional treatments.

Cosmetic Product Development

Research into the use of this compound in eyelash serums has yielded promising results:

  • Efficacy Studies : Trials demonstrated significant increases in eyelash length and density with regular application over 16 weeks.
  • Safety Monitoring : Ongoing monitoring for adverse effects such as irritation or pigmentation changes is crucial as products enter the market .

Mécanisme D'action

L’éthyl ester de tafluprost est un promédicament qui est hydrolysé par les estérases cornéennes pour former l’acide tafluprost. L’acide tafluprost est un agoniste sélectif du récepteur de la prostaglandine F, qui augmente l’écoulement de l’humeur aqueuse hors des yeux, réduisant ainsi la pression intraoculaire. La principale cible moléculaire est le récepteur de la prostaglandine F, et la principale voie impliquée est la voie d’écoulement uvéoscléral .

Composés similaires :

Unicité : L’éthyl ester de tafluprost est unique en raison de sa forte affinité pour le récepteur de la prostaglandine F et de sa capacité à être rapidement hydrolysé en sa forme active. Cela se traduit par une réduction plus puissante et plus durable de la pression intraoculaire par rapport à d’autres composés similaires .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Key Structural Modifications:

Compound Ester/Amino Group C-15 Substitution Prodrug Activation Pathway
Tafluprost ethyl ester Ethyl ester 15,15-difluoro Hydrolyzed by corneal esterases
Latanoprost Isopropyl ester Hydroxyl Hydrolyzed to latanoprost acid
Travoprost Isopropyl ester Hydroxyl Hydrolyzed to travoprost acid
Bimatoprost Ethyl amide Hydroxyl Partial hydrolysis to bimatoprost acid

Notable Features:

  • C-15 Fluorination: Tafluprost derivatives (ethyl ester, isopropyl ester, or free acid) incorporate geminal difluorine atoms at C-13. This substitution reduces oxidative degradation and increases FP receptor affinity (Ki = 0.4 nM for tafluprost acid vs. 1.2 nM for latanoprost acid) .
  • Ester vs.

Physicochemical and Pharmacokinetic Properties

Preclinical and Clinical Insights:

  • Receptor Affinity: Tafluprost acid (AFP-172) demonstrates 12-fold higher FP receptor binding affinity than latanoprost acid, translating to potent IOP reduction at lower concentrations .
  • However, ethyl esters of other prostaglandins (e.g., travoprost ethyl ester) show comparable efficacy to their isopropyl counterparts in preclinical models .
  • Safety : Ethyl esters may induce fewer irritative side effects (e.g., hyperemia) due to faster hydrolysis and reduced exposure time, though preservative-free formulations (as used in tafluprost isopropyl ester) are better tolerated overall .

Activité Biologique

Tafluprost ethyl ester is a synthetic derivative of tafluprost, a prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. This compound exhibits significant biological activity through its interaction with the prostaglandin F2α (FP) receptor, leading to a reduction in intraocular pressure (IOP). This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, clinical efficacy, and safety profile.

Pharmacodynamics

Tafluprost is a prodrug that is rapidly hydrolyzed to its active form, tafluprost acid, upon administration. The pharmacological properties of tafluprost include:

  • High Affinity for FP Receptors : Tafluprost acid demonstrates a binding affinity approximately 12 times greater than that of latanoprost acid for human FP receptors, with negligible affinity for other prostanoid receptors .
  • Mechanism of Action : The primary mechanism involves increasing uveoscleral outflow of aqueous humor, thereby lowering IOP. Studies indicate that tafluprost may also interact with EP3 receptors, contributing to its hypotensive effects .

The action of tafluprost involves several key processes:

  • Absorption and Activation : this compound is lipophilic, allowing it to penetrate the cornea effectively. Once inside the eye, it is hydrolyzed by corneal esterases to tafluprost acid, which is the active metabolite responsible for its therapeutic effects .
  • Uveoscleral Outflow : The increase in uveoscleral outflow is the primary pathway through which tafluprost reduces IOP. This effect has been confirmed through various studies using fluorophotometry techniques .
  • Neuroprotective Effects : Animal studies have indicated that tafluprost may have neuroprotective properties, promoting the survival of retinal ganglion cells after optic nerve injury .

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of tafluprost:

  • IOP Reduction : In a study involving patients with open-angle glaucoma, tafluprost was shown to lower IOP effectively, achieving levels below 18 mmHg in approximately 80% of cases after 12 weeks of treatment .
  • Comparison with Other Treatments : Tafluprost has been compared favorably against other prostaglandin analogs such as latanoprost and travoprost, demonstrating superior or equivalent efficacy with fewer side effects .

Safety Profile

The safety and tolerability of tafluprost have been evaluated in various studies:

  • Common Side Effects : The most frequently reported adverse effects include conjunctival hyperemia (4-20% incidence), stinging upon instillation, and headaches. Serious adverse effects are rare but may include respiratory issues and macular edema .
  • Drug Interactions : Tafluprost does not exhibit significant interactions with systemic medications due to its minimal systemic absorption following topical application. However, interactions with NSAIDs can occur, affecting its efficacy .

Table 1: Summary of Key Studies on Tafluprost

StudyPopulationDurationMain Findings
Hommer et al. (2010)544 patients12 weeks80% achieved IOP < 18 mmHg
Ota et al. (2010)ddY miceN/ADemonstrated dose-dependent IOP reduction
Dong et al. (2011)Rabbit ciliary arteriesN/AConcentration-dependent relaxation observed

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Tafluprost ethyl ester in biological or cosmetic samples?

A validated ultra-performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF MS/MS) method is widely used for high-throughput screening of this compound. This approach involves ultrasonic extraction with acetonitrile, chromatographic separation using a C18 column, and detection via positive ion mode electrospray ionization. The method achieves linear quantification for prostaglandin F2α analogs, including this compound, with robust sensitivity and specificity .

Q. How does this compound metabolize in ocular tissues, and what are the key enzymes involved?

this compound is hydrolyzed in the cornea by carboxyl esterase to its active metabolite, Tafluprost acid. Butylcholine esterase may also contribute to hydrolysis, but cytochrome P450 enzymes are not involved. The acid metabolite undergoes further β-oxidation and glucuronidation, yielding inactive dinor- and tetranor-tafluprost acids. Plasma concentrations of the active metabolite fall below detectable limits (~10 pg/mL) within 30 minutes post-administration, indicating rapid ocular-specific metabolism .

Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?

Researchers must document detailed protocols for synthesis, purification, and characterization of this compound, adhering to Good Laboratory Practices (GLP). Key steps include:

  • Validating analytical methods (e.g., NMR, HPLC) for identity and purity.
  • Reporting solvent systems, reaction conditions, and yield calculations.
  • Providing spectral data for new derivatives and referencing literature for known analogs. Reproducibility is enhanced by supplementing main text methods with supporting information (e.g., chromatograms, spectral peaks) .

Advanced Research Questions

Q. How do structural modifications (e.g., ester-to-amide conversion) impact the pharmacokinetics and receptor binding of Tafluprost derivatives?

Ethyl amide derivatives of prostaglandins, such as ethyl tafluprostamide, exhibit increased lipid solubility compared to ester forms, enhancing tissue uptake and prolonging activity. However, amidation reduces affinity for the FP receptor (Ki = 0.4 nM for Tafluprost acid vs. ~1.2 nM for amide derivatives). Contradictory evidence exists regarding the toxicological equivalence of ester and amide forms, necessitating comparative in vitro assays (e.g., receptor binding, corneal permeation) .

Q. What methodological strategies resolve contradictions in safety assessments of this compound in cosmetic formulations?

Discrepancies in read-across toxicity studies (e.g., between ethyl tafluprostamide and ester derivatives) require:

  • In silico modeling : Comparing molecular descriptors (logP, polar surface area) to predict absorption differences.
  • In vitro assays : Assessing dermal irritation (OECD 439) and genotoxicity (Ames test).
  • Statistical reconciliation : Applying multivariate analysis to isolate confounding variables (e.g., esterase activity variability in test systems) .

Q. How can researchers optimize sample preparation for this compound in complex matrices like eyelash serums?

Matrix effects in cosmetic samples are mitigated via:

  • Solid-phase extraction (SPE) : Using C18 cartridges to isolate this compound from surfactants and pigments.
  • Ion suppression testing : Comparing spiked vs. neat standard curves to quantify interference.
  • Internal standardization : Deuterated analogs (e.g., d4-Tafluprost) normalize recovery rates during UPLC-MS/MS analysis .

Q. Methodological Notes

  • Data Interpretation : Conflicting metabolic data (e.g., esterase specificity) should be contextualized with species-specific enzyme expression profiles (e.g., rabbit vs. human corneal tissue) .
  • Ethical Compliance : Adhere to institutional guidelines for ocular toxicity studies, including animal welfare protocols and in vitro alternatives (e.g., 3D corneal models) .

Propriétés

IUPAC Name

ethyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32F2O5/c1-2-30-23(29)13-9-4-3-8-12-19-20(22(28)16-21(19)27)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,27-28H,2,4,9,12-13,16-17H2,1H3/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWJIEVPQKMQPO-MSHHKXPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209860-89-9
Record name Nortafluprost
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE6T2PLV6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tafluprost ethyl ester
Tafluprost ethyl ester
Tafluprost ethyl ester
Tafluprost ethyl ester
Tafluprost ethyl ester
Tafluprost ethyl ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.